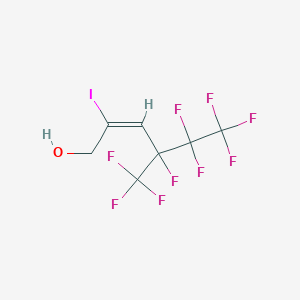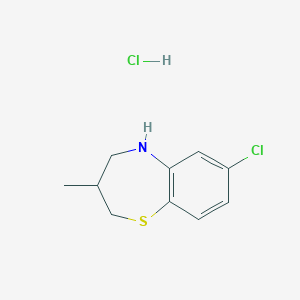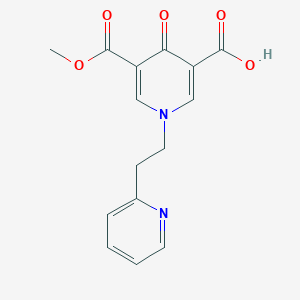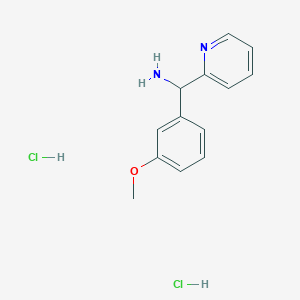
(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride
Overview
Description
“(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803595-80-3 . It has a molecular weight of 287.19 and its IUPAC name is (3-methoxyphenyl) (pyridin-2-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O.2ClH/c1-16-11-6-4-5-10 (9-11)13 (14)12-7-2-3-8-15-12;;/h2-9,13H,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 287.19 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Anticonvulsant Agents
Research on Schiff bases of 3-aminomethyl pyridine synthesized through condensation with substituted aryl aldehydes/ketones has demonstrated potential anticonvulsant activity. These compounds, including structures similar to the compound , have shown effectiveness in seizure protection in various models. The study highlights the therapeutic potential of these compounds as anticonvulsant agents, showcasing their utility in medical research for the development of new treatments for epilepsy and related disorders (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Uptake
Iron(III) complexes of pyridoxal or salicylaldehyde Schiff bases, modified with compounds structurally related to "(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride," have been studied for their cellular uptake and photocytotoxicity. These complexes show remarkable photocytotoxicity in various cancer cells, suggesting their potential use in photodynamic therapy for cancer treatment. The study indicates that such complexes can target cancer cells selectively and efficiently, leading to cell death upon light exposure (Basu et al., 2015).
Catalytic Applications
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, involving 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, highlights their catalytic applications. These compounds have shown good activity and selectivity in catalytic processes, further emphasizing their importance in the field of catalysis and synthetic chemistry. Such studies open new pathways for developing efficient catalysts based on pyridinyl methanamine derivatives for various chemical transformations (Roffe et al., 2016).
Antiosteoclast Activity
Research into di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates has revealed moderate to high antiosteoclast and osteoblast activity. These findings suggest potential applications in the treatment of diseases affecting bone density and health, such as osteoporosis. The study underlines the significance of pyridinyl methanamine derivatives in developing new therapeutic agents for bone-related diseases (G. S. Reddy et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3-methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLTXEBAOYPWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



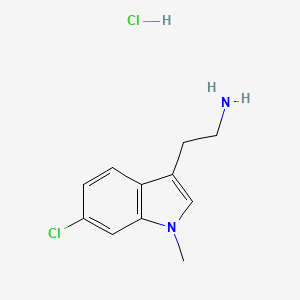
![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)
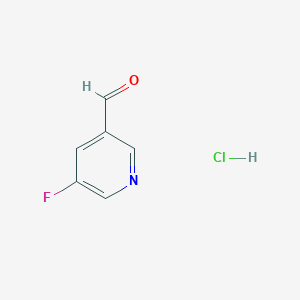
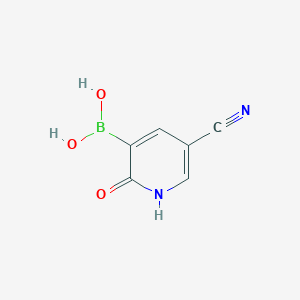
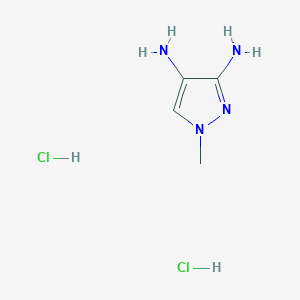
![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1471139.png)
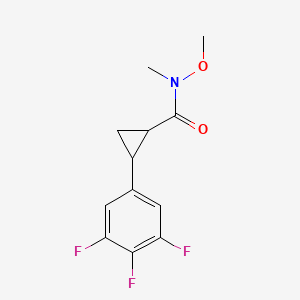
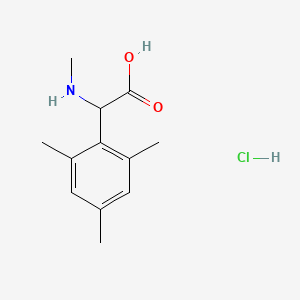
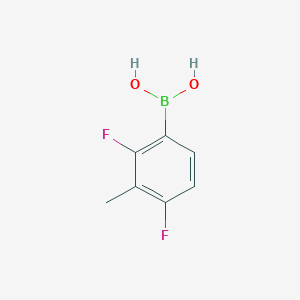
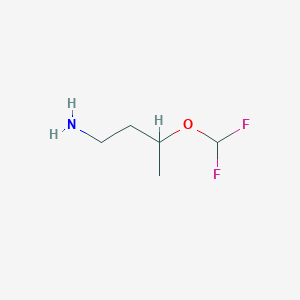
![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)
